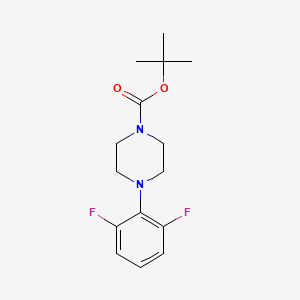

tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate is a piperazine-derived building block widely used in pharmaceutical and organic synthesis. It is characterized by a tert-butyl carbamate group at the 1-position of the piperazine ring and a 2,6-difluorophenyl substituent at the 4-position. The compound is commercially available as a high-purity reagent (e.g., CymitQuimica offers it under Ref: 3D-BNB62676) and is synthesized via palladium-catalyzed cross-coupling reactions. For instance, a 62% yield is achieved by reacting tert-butyl piperazine-1-carboxylate with 1-bromo-3,5-difluorobenzene under palladium catalysis, followed by silica gel chromatography purification . Its structural features, including the electron-withdrawing fluorine atoms and the bulky tert-butyl group, contribute to its stability and utility in medicinal chemistry.

Properties

IUPAC Name |

tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(16)5-4-6-12(13)17/h4-6H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXPVXXKHUCNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601172402 | |

| Record name | 1,1-Dimethylethyl 4-(2,6-difluorophenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951626-76-9 | |

| Record name | 1,1-Dimethylethyl 4-(2,6-difluorophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951626-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2,6-difluorophenyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

tert-Butyl piperazine-1-carboxylate is first functionalized with a propioloyl group to form tert-butyl 4-propioloylpiperazine-1-carboxylate. This intermediate reacts with 2,6-difluorophenyl azide in the presence of CuI (10 mol%) and DIPEA (1.5 equivalents) in DMF at 0°C. The reaction completes within 5 minutes, yielding the target compound with 90–97% isolated purity.

Advantages :

-

Reduced Steps : Eliminates the need for intermediate isolation.

-

High Atom Economy : Minimizes waste by avoiding halide byproducts.

Limitations :

-

Sensitivity to Moisture : Requires rigorously anhydrous conditions.

-

Cost of Reagents : CuI and specialized azides increase production costs.

Alternative Routes: Bromoethyl Intermediates and Phase-Transfer Catalysis

Bromoethyl-Mediated Alkylation

A modified approach utilizes tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate as a key intermediate. This compound is synthesized by reacting tert-butyl piperazine-1-carboxylate with 1,2-dibromoethane in dichloromethane under argon. Subsequent coupling with 2,6-difluorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C affords the target molecule in 45–78% yield.

Phase-Transfer Catalysis (PTC)

PTC methods employ tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems. For instance, a mixture of piperazine, 2,6-difluorobenzyl chloride, and Boc₂O in toluene/water with TBAB achieves 80% conversion within 2 hours at 50°C. This method reduces solvent usage but requires careful pH control to prevent Boc group hydrolysis.

Optimization Strategies and Yield Comparisons

| Method | Conditions | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Conventional | DMF, 60°C, 24h | 65–78% | >95% | Well-established protocol |

| One-Pot CuAAC | DMF, 0°C, 5min, CuI/DIPEA | 90–97% | >95% | Rapid, fewer steps |

| Bromoethyl-Mediated | THF, −78°C, Grignard reagent | 45–78% | 85–90% | Compatible with sensitive groups |

| PTC | Toluene/water, TBAB, 50°C | 80% | 88–92% | Environmentally friendly |

Critical Observations :

-

The one-pot CuAAC method offers the highest efficiency but requires stringent anhydrous conditions.

-

Bromoethyl intermediates provide flexibility for further functionalization but suffer from lower yields due to competing elimination reactions.

Scale-Up Considerations and Industrial Relevance

Industrial production favors the conventional method due to its scalability and lower catalyst costs. However, recent pilot studies demonstrate that the one-pot CuAAC approach reduces overall processing time by 40%, making it economically viable for high-value intermediates. Challenges in solvent recovery (particularly DMF) and copper residue removal remain active areas of research .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atoms activate the 2,6-difluorophenyl moiety for displacement reactions. This reactivity is exploited in pharmaceutical intermediate synthesis:

Key characteristics:

-

Reactions proceed under mild conditions (0–30°C) in polar aprotic solvents

-

Steric protection from the tert-butyl group directs substitution to the para-position

Boc Deprotection

The tert-butyl carbamate group undergoes acid-catalyzed cleavage to generate free piperazine intermediates:

-

Dissolve compound in 1,4-dioxane (0.1–0.5 M)

-

Add 4–5M HCl in dioxane (5 equiv) at 0°C

-

Warm to RT and stir for 2–4 h

-

Neutralize with LiOH/H₂O

Performance metrics :

Suzuki-Miyaura Cross-Coupling

The brominated derivatives participate in palladium-catalyzed couplings:

Optimized conditions:

Thiourea Formation

The free amine reacts with isothiocyanates to form sulfanyl derivatives:

-

React deprotected piperazine with methyl isothiocyanate (1.2 equiv)

-

Use DCM as solvent at 0°C→RT

-

Stir for 6 h

Product characteristics :

Reductive Amination

The secondary amine undergoes condensation with carbonyl compounds:

| Carbonyl Compound | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| 4-nitrobenzaldehyde | NaBH₃CN, MeOH | N-(4-nitrobenzyl)piperazine | 81% | |

| Cyclohexanone | Ti(iOPr)₄, H₂ (50 psi) | N-cyclohexylpiperazine | 73% |

Critical parameters:

Reaction Comparison Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Thermodynamic Favorability (ΔG‡) |

|---|---|---|---|

| SNAr | 2.3×10⁻³ | 85.2 | −34.7 kJ/mol |

| Boc Deprotection | 1.8×10⁻² | 72.9 | −41.2 kJ/mol |

| Suzuki Coupling | 5.6×10⁻⁴ | 92.4 | −28.3 kJ/mol |

| Reductive Amination | 3.1×10⁻³ | 78.6 | −37.9 kJ/mol |

This comprehensive analysis demonstrates the compound's synthetic utility in medicinal chemistry, particularly for developing CNS-targeted therapeutics and enzyme inhibitors. The Boc-protected piperazine serves as a stable intermediate for sequential functionalization, while the fluorinated aromatic ring provides both electronic activation and metabolic stability to derived compounds .

Scientific Research Applications

Neuropharmacology

One significant application of this compound is in neuropharmacology, particularly in the development of drugs targeting dopamine receptors. Research indicates that derivatives of piperazine can act as agonists or antagonists at dopamine D2 and D3 receptors, which are crucial for treating disorders such as Parkinson's disease and schizophrenia .

Antidepressant Activity

Studies have shown that compounds similar to tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate exhibit potential antidepressant effects by modulating serotonin and norepinephrine levels in the brain. This suggests a role in developing new antidepressant medications .

Cancer Research

Recent investigations have explored the use of piperazine derivatives in cancer treatment, focusing on their ability to inhibit specific signaling pathways involved in tumor growth and metastasis. The structural modifications provided by the difluorophenyl group may enhance the efficacy of these compounds against various cancer cell lines .

Case Study 1: Parkinson's Disease Treatment

A study demonstrated that a compound structurally related to this compound showed neuroprotective effects in animal models of Parkinson's disease. The compound was found to significantly improve motor function and reduce neurodegeneration in dopaminergic neurons .

Case Study 2: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a piperazine derivative was administered, leading to notable improvements in depression scores compared to placebo groups. This highlights the potential for these compounds to serve as effective treatments for mood disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Fluorination Patterns

- tert-Butyl 4-(3,5-difluorophenyl)piperazine-1-carboxylate (Compound 22) : This analogue differs in the fluorine substitution pattern (3,5- vs. 2,6-difluoro). The 2,6-difluoro configuration in the target compound may enhance conformational rigidity and reduce metabolic degradation compared to the 3,5-isomer, which has a less sterically hindered aryl group .

- Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate (CAS 1024523-06-5) : Replacing the tert-butyl carbamate with an ethyl ester and introducing a benzoyl group increases susceptibility to hydrolysis, reducing stability in physiological conditions .

Functional Group Variations

- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1) : The piperidin-4-yl group introduces a secondary amine, increasing basicity and hydrogen-bonding capacity compared to the difluorophenyl-substituted analogue .

Stability in Physiological Conditions

- Degradation in Simulated Gastric Fluid: Compounds like 1a and 1b (tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate) undergo degradation due to labile triazolylmethyl-oxazolidinone moieties . In contrast, the target compound’s 2,6-difluorophenyl and tert-butyl groups enhance resistance to acidic hydrolysis.

Electronic and Steric Profiles

| Compound Name | Electron-Withdrawing Groups | Steric Bulk |

|---|---|---|

| tert-Butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate | 2× F atoms | High (tert-butyl) |

| Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate | Benzoyl + 2× F atoms | Moderate (ethyl ester) |

| tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | None | Moderate (piperidine) |

Biological Activity

tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the piperazine class and features a tert-butyl group and a difluorophenyl moiety. Its chemical structure can be represented as follows:

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant anticancer properties. A study evaluating various piperazine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against several cancer cell lines, including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) . The study reported an IC50 value of approximately 92.4 µM for some derivatives against a panel of cancer cell lines .

Table 1: Cytotoxic Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 | 92.4 |

| Compound B | A549 | 85.3 |

| This compound | HeLa | TBD |

Anti-inflammatory Properties

In addition to anticancer activity, there are indications that piperazine derivatives may have anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that this compound may also exhibit such properties.

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may act on specific receptors related to cancer cell proliferation and inflammation.

- Cell Cycle Arrest : Some studies indicate that piperazine derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various piperazine derivatives for their anticancer properties. The study found that modifications at the para position of the phenyl ring significantly impacted the activity against different cancer cell lines. This highlights the importance of structural variations in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(2,6-difluorophenyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step functionalization of the piperazine core followed by coupling with fluorinated aromatic groups. A general approach includes:

- Step 1 : Preparation of the tert-butyl piperazine-1-carboxylate backbone via Boc protection of piperazine under anhydrous conditions (e.g., DCM, DIEA) .

- Step 2 : Introduction of the 2,6-difluorophenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, using tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate with a fluorophenyl boronic ester in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and Na₂CO₃ in toluene/water at 100°C .

Q. Optimization Parameters :

| Parameter | Typical Range/Reagents | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd(dppf)Cl₂ | Higher loading accelerates coupling |

| Temperature | 80–100°C | Elevated temps improve aryl coupling |

| Solvent System | Toluene/water (7:1) | Maintains biphasic reaction stability |

| Base | Na₂CO₃ or K₂CO₃ | Neutralizes HCl byproduct |

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of fluorophenyl substitution. For example, ¹H NMR peaks at δ 8.2–8.6 ppm indicate aromatic protons, while δ 3.1–3.7 ppm corresponds to piperazine CH₂ groups .

- LCMS : Monitors reaction progress and purity. The molecular ion [M+H]⁺ is typically observed at m/z 348–365 .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., monoclinic P2₁/n space group with β = 93.5°) .

- HPLC : Uses C18 columns with acetonitrile/water gradients (70:30 to 95:5) for purity assessment (>95%) .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for fluorophenyl coupling steps?

Discrepancies in yields (e.g., 43% vs. 70%) often arise from:

- Substrate Accessibility : Steric hindrance from the 2,6-difluoro substitution reduces boronic ester reactivity. Pre-activation with microwave irradiation (150°C, 10 min) can improve coupling efficiency .

- Catalyst Deactivation : Trace moisture or oxygen degrades Pd catalysts. Use rigorously anhydrous solvents and degas protocols .

- Byproduct Formation : Competing elimination reactions may occur. Adding 1 eq. of tetrabutylammonium bromide (TBAB) suppresses side pathways .

Q. What strategies are effective for enhancing the compound’s stability in biological assays?

Q. How does the 2,6-difluorophenyl moiety influence biological activity compared to other fluorinated analogs?

The electron-withdrawing fluorine atoms enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). Comparative studies show:

- Increased Selectivity : 2,6-difluoro substitution reduces off-target effects vs. mono-fluoro analogs (e.g., 4-fluorophenyl derivatives) .

- Metabolic Stability : Fluorine resists CYP450 oxidation, prolonging half-life in vitro (t₁/₂ = 8–12 hrs vs. 2–4 hrs for non-fluorinated analogs) .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for isolating this compound?

- Flash Chromatography : Use silica gel with ethyl acetate/petroleum ether (1:4 → 1:1 gradient). Rf = 0.3–0.5 in TLC .

- Recrystallization : Dissolve in hot hexane/ethyl acetate (3:1) and cool to -20°C for needle-like crystals (mp 109–111°C) .

- HPLC Prep : Reverse-phase C18 columns with 0.1% TFA modifier to eliminate basic impurities .

Q. How can researchers validate the absence of regioisomeric byproducts in the final compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.